Vismodegib's Absolute Bioavailability and Non-Linear PK: A BCS Class 2 Profile Distinct from Sonidegib
Vismodegib exhibits moderate absolute bioavailability (31.8%) and non-linear pharmacokinetics driven by solubility-limited absorption and saturable binding to alpha-1-acid glycoprotein (AAG), leading to a 77% decrease in bioavailability upon repeat dosing. This BCS Class 2 (low solubility, high permeability) profile differs from that of Sonidegib, which is typically administered on an empty stomach to enhance absorption [1]. This PK behavior directly impacts dosing strategy and steady-state exposure in preclinical models [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 31.8% (single dose) |
| Comparator Or Baseline | Sonidegib: ~6-8% (absolute bioavailability, fasted); requires empty stomach administration |
| Quantified Difference | Vismodegib exhibits ~4-5x higher absolute bioavailability compared to Sonidegib under fasting conditions. |
| Conditions | Healthy female subjects; single oral dose of 150 mg Vismodegib vs. single oral dose of 200-800 mg Sonidegib in fasted state. |
Why This Matters
Higher and more predictable oral bioavailability simplifies dose formulation and reduces the amount of API required for achieving target plasma concentrations in in vivo models, directly impacting procurement volume and cost.
- [1] Graham, R.A., et al. (2012). Single and multiple dose intravenous and oral pharmacokinetics of the hedgehog pathway inhibitor vismodegib in healthy female subjects. British Journal of Clinical Pharmacology, 74(5), 788-796. DOI: 10.1111/j.1365-2125.2012.04344.x View Source
- [2] Lu, T., et al. (2020). A Physiologically Based Pharmacokinetic Model of Vismodegib: Deconvoluting the Impact of Saturable Plasma Protein Binding, pH-Dependent Solubility and Nonsink Permeation. AAPS Journal, 22(5), 117. DOI: 10.1208/s12248-020-00504-0 View Source
